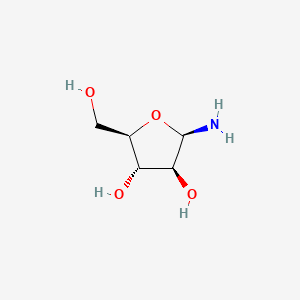
beta-D-Arabinofuranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Arabinofuranosylamine: is a compound that belongs to the class of arabinofuranosyl derivatives These compounds are characterized by the presence of an arabinose sugar moiety in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of beta-D-Arabinofuranosylamine typically involves the conversion of arabinose derivatives. One common method includes the treatment of 1-beta-D-arabinofuranosylcytosine with organic carbonates such as diphenyl carbonate or N,N’-thiocarbonyl-diimidazole . Another method involves the use of hexamethyldisilazane and a C1-C3 acylamide under reduced pressure and heating conditions .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Arabinofuranosylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arabinofuranosyl derivatives with additional functional groups, while reduction can produce simpler sugar alcohols.
Wissenschaftliche Forschungsanwendungen
Beta-D-Arabinofuranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
Biology: The compound is utilized in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: this compound derivatives are investigated for their potential antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of beta-D-Arabinofuranosylamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the reproduction of leukemic cells by interfering with the reduction of cytidylic acid to 2’-deoxycytidylic acid . This inhibition is crucial for its potential use in cancer therapy. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Beta-D-Arabinofuranosylamine can be compared with other similar compounds such as:
9-beta-D-Arabinofuranosyladenine (AraA): Known for its antiviral properties and used in the treatment of herpes infections.
1-beta-D-Arabinofuranosylcytosine (AraC): Widely used in chemotherapy for treating certain types of leukemia.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications across various fields. Its ability to undergo diverse chemical reactions and its significant role in scientific research make it a valuable compound for further exploration.
Eigenschaften
CAS-Nummer |
68331-73-7 |
|---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-amino-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(1-7)10-5/h2-5,7-9H,1,6H2/t2-,3-,4+,5-/m1/s1 |
InChI-Schlüssel |
UUSMORJRYZFLSS-SQOUGZDYSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


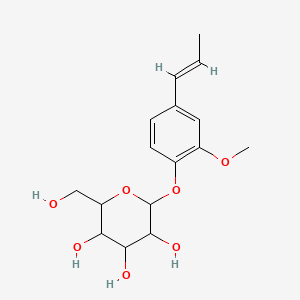



![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)

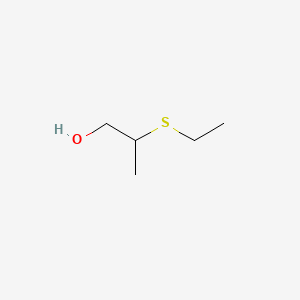
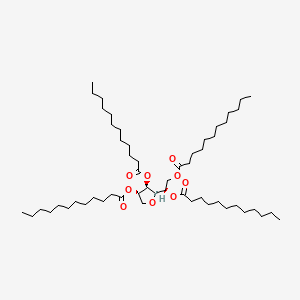
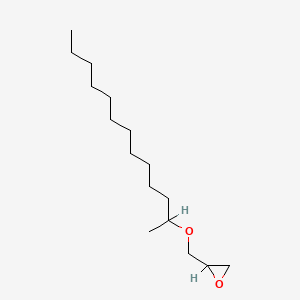
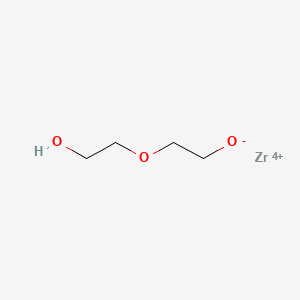
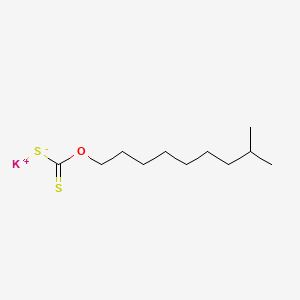
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

